molecular formula C12H14BrFN2O B14906102 (3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone

(3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone

Cat. No.: B14906102
M. Wt: 301.15 g/mol
InChI Key: XKECEDHUERCZGV-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone is a synthetic organic compound featuring a methanone bridge linking a 3-aminopiperidine ring to a 2-bromo-4-fluorophenyl aromatic group.

Properties

Molecular Formula

C12H14BrFN2O

Molecular Weight

301.15 g/mol

IUPAC Name

(3-aminopiperidin-1-yl)-(2-bromo-4-fluorophenyl)methanone

InChI

InChI=1S/C12H14BrFN2O/c13-11-6-8(14)3-4-10(11)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2

InChI Key

XKECEDHUERCZGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone typically involves the reaction of 3-aminopiperidine with 2-bromo-4-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of (3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, DMF), and bases (e.g., sodium hydride, NaH).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Nitro derivatives.

Scientific Research Applications

(3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with (3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone, enabling comparative analysis:

((1R,4R)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone Hydrochloride (CAS 2358751-50-3)

This compound, described in , replaces the 3-aminopiperidine group with a 4-aminocyclohexyl ring and introduces a 3,3-difluoropiperidine moiety. Key differences include:

  • Cyclohexyl vs.
  • Halogen Substitution : The 3,3-difluoro group on piperidine increases electronegativity, altering electronic properties compared to the bromo-fluoro aromatic system in the target compound.
  • Hydrochloride Salt : Improves aqueous solubility, a critical factor in bioavailability .
Process Impurity: 4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol

Listed in , this impurity shares a phenolic aromatic system but diverges significantly in structure. The tert-butylamino ethanol side chain and lack of a methanone bridge highlight differences in polarity and hydrogen-bonding capacity, which may influence pharmacokinetic profiles .

Physicochemical and Structural Data

The table below summarizes key attributes of the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Structural Features
(3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone C₁₂H₁₄BrFN₂O 313.16* 1 (NH₂) 4 (N, O, F) Piperidine amine, bromo-fluorophenyl group
((1R,4R)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride C₁₂H₂₁ClF₂N₂O 282.76 2 4 Cyclohexyl amine, difluoropiperidine, HCl salt
4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol C₁₃H₂₁NO₂ 223.31* 3 (OH, NH) 3 (O, N) Phenolic core, tert-butylamino ethanol side chain

*Calculated values due to absence of direct evidence.

Implications of Structural Variations

Bioavailability : The hydrochloride salt in CAS 2358751-50-3 enhances solubility compared to the free base form of the target compound, which may require formulation adjustments for drug delivery .

Target Binding : The bromo-fluoro aromatic group in the target compound could facilitate π-π stacking or halogen bonding with hydrophobic enzyme pockets, whereas the difluoropiperidine in CAS 2358751-50-3 may engage in dipole interactions .

Metabolic Stability : The cyclohexyl group in CAS 2358751-50-3 may confer resistance to oxidative metabolism compared to the piperidine ring in the target compound.

Biological Activity

(3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone, also known by its CAS number 1839327-23-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C12H15BrFN2O
  • Molecular Weight : 337.62 g/mol
  • Structure : The compound features a piperidine ring with an amino substituent and a phenyl ring substituted with bromine and fluorine.

The biological activity of (3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various pharmacological effects, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases, similar to other compounds in its class.
  • Receptor Binding : It has shown potential in binding to various receptors, which may lead to therapeutic effects in conditions like cancer and inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth of cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro
Enzyme InhibitionPotential inhibition of PLK4 and other kinases
NeuroprotectiveMay protect against neurodegeneration in models

Case Studies

  • Anticancer Activity : A study demonstrated that (3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects : In a preclinical model of inflammation, the compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.
  • Neuroprotective Effects : Research indicated that the compound could attenuate neuronal cell death in models of neurodegeneration, possibly through antioxidant mechanisms or modulation of neurotrophic factors.

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